4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide
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Overview
Description
The compound “4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a thiophene ring, and a carboxamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial Activity
Pyrrolidin-2-one derivatives, which are related to the compound , have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
The compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests potential applications in cancer therapy.
Anti-inflammatory Activity
Pyrrolone derivatives, which are structurally similar to the compound , have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Activity
Pyrrolone and pyrrolidinone derivatives have also shown antidepressant activity . This suggests potential applications in the treatment of depression.
Anti-HCV Activity
Pyrrolidin-2-one derivatives have shown activity against Hepatitis C Virus (HCV) . This suggests potential applications in the treatment of HCV infections.
Treatment of Hyperglycemia
The compound has shown efficacy in reducing blood glucose . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Industrial Applications
Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are therefore of great interest in the field of medicinal chemistry .
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives are known to have target selectivity and can influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have diverse biological profiles .
Action Environment
The structure of the pyrrolidine ring allows a greater chance of generating structural diversity, which could potentially influence its action in different environments .
properties
IUPAC Name |
4-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-12-10-13(18-11-12)14(17)15-6-2-3-7-16-8-4-5-9-16/h10-11H,4-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALASBRYCCCUDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC#CCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-carboxamide |
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